Comprehensive Technical Guide to 1-(3-Methanesulfonylphenyl)imidazolidin-2-one: Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry
Comprehensive Technical Guide to 1-(3-Methanesulfonylphenyl)imidazolidin-2-one: Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry
Executive Summary
The compound 1-(3-methanesulfonylphenyl)imidazolidin-2-one (CAS 1092346-63-8) is a highly versatile, privileged scaffold utilized in the design of novel therapeutics and advanced chemical probes[1]. By combining a conformationally restricted cyclic urea (imidazolidin-2-one) with a strongly electron-withdrawing, metabolically stable meta-substituted sulfonylphenyl group, this molecule serves as an optimal building block for modulating pharmacokinetics, aqueous solubility, and target-binding affinity. This whitepaper provides an in-depth analysis of its structural logic, validated synthetic methodologies, and in vitro profiling protocols.
Structural Analysis & Physicochemical Profiling
The IUPAC name of the core structure is 1-(3-methanesulfonylphenyl)imidazolidin-2-one. The architecture is defined by two distinct pharmacophoric domains that dictate its behavior in biological systems.
Physicochemical Properties
To facilitate rational drug design, the quantitative structural parameters of this scaffold are summarized below. These metrics highlight its compliance with Lipinski’s Rule of Five, making it an ideal starting point for oral drug development.
| Property | Value / Descriptor | Pharmacological Relevance |
| Molecular Formula | C10H12N2O3S | Standard low-molecular-weight building block. |
| Molecular Weight | 240.28 g/mol | Leaves ample "mass budget" for further functionalization[1]. |
| LogP (Estimated) | ~0.8 - 1.2 | Optimal lipophilicity for balancing solubility and permeability. |
| Topological Polar Surface Area | 74.8 Ų | Excellent for membrane permeability; allows for CNS penetration if required. |
| H-Bond Donors | 1 | The cyclic urea N-H acts as a strict, directional donor. |
| H-Bond Acceptors | 3 | The urea C=O and sulfonyl S=O groups provide strong acceptor interactions. |
Pharmacophore Logic and Causality
-
The Imidazolidin-2-one Ring: Acyclic ureas often suffer from high entropic penalties upon target binding due to free rotation around the C-N bonds. The 5-membered imidazolidin-2-one ring restricts this conformation, locking the hydrogen bond donor (N-H) and acceptor (C=O) into a rigid, predictable geometry.
-
The 3-Methanesulfonylphenyl Group: The incorporation of a methanesulfonyl (-SO2CH3) group at the meta position is a deliberate design choice[2]. Unlike methyl or methoxy groups, which are highly susceptible to cytochrome P450 (CYP450) mediated oxidation, the sulfonyl group is fully oxidized and sterically shielded. This imparts exceptional metabolic stability while simultaneously enhancing aqueous solubility through its strong dipole moment.
Synthetic Methodologies
The synthesis of 1-aryl-imidazolidin-2-ones can be achieved through two primary pathways: classical urea cyclization and modern transition-metal-catalyzed cross-coupling[3].
Route A: Classical Urea Cyclization
This self-validating protocol relies on the nucleophilic addition of an aniline to an isocyanate, followed by an intramolecular cyclization.
Synthetic workflow for 1-(3-methanesulfonylphenyl)imidazolidin-2-one via urea cyclization.
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination
For late-stage functionalization, the Buchwald-Hartwig cross-coupling of an intact imidazolidin-2-one with 1-bromo-3-(methanesulfonyl)benzene is highly effective[4]. The use of sterically demanding phosphine ligands (e.g., Xantphos) and Pd2(dba)3 overcomes the poor nucleophilicity of the cyclic urea nitrogen, enabling high-yield C-N bond formation[3].
Experimental Protocols
Step-by-Step Synthesis (Urea Cyclization Route)
Causality of Reagents: Sodium hydride (NaH) is selected for the cyclization step because the intermediate urea nitrogen must be fully deprotonated to become a sufficiently strong nucleophile to displace the primary alkyl chloride via an intramolecular SN2 mechanism. Weaker bases (like K2CO3) often result in incomplete conversion or require excessive heating, which can lead to degradation.
-
Urea Formation:
-
Dissolve 3-methanesulfonylaniline (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add 2-chloroethyl isocyanate (1.1 eq) dropwise over 15 minutes to prevent exothermic side reactions.
-
Stir the mixture at room temperature for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1).
-
Concentrate under reduced pressure to yield the crude 1-(2-chloroethyl)-3-(3-methanesulfonylphenyl)urea.
-
-
Intramolecular Cyclization:
-
Dissolve the crude intermediate in anhydrous Dimethylformamide (DMF).
-
Cool to 0°C and cautiously add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions to manage hydrogen gas evolution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching & Workup: Quench carefully with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 1-(3-methanesulfonylphenyl)imidazolidin-2-one as a crystalline solid.
-
In Vitro Profiling: Metabolic Stability Assay
To validate the pharmacophore logic—specifically the protective effect of the methanesulfonyl group—the compound must be subjected to a Human Liver Microsome (HLM) stability assay.
Step-by-step workflow for Human Liver Microsome (HLM) metabolic stability assay.
Step-by-Step HLM Protocol
Causality of Reagents: NADPH is added to initiate the reaction because it is the obligate cofactor for CYP450 enzymes. Cold acetonitrile is used to quench the reaction as it rapidly denatures the microsomal proteins, stopping metabolism instantly while simultaneously precipitating proteins for clean LC-MS/MS injection.
-
Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Incubation: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Sampling: At predetermined time points (0, 15, 30, and 60 minutes), remove a 50 µL aliquot.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Representative Stability Data
The following table illustrates the expected stability profile of the methanesulfonyl scaffold compared to a vulnerable methoxy analog, validating the structural design choices.
| Compound Scaffold | T_1/2 (min) | Intrinsic Clearance (CL_int) (µL/min/mg) | Primary Metabolic Liability |
| 1-(3-methanesulfonylphenyl)imidazolidin-2-one | > 120 | < 10.5 | Highly stable; minor N-oxidation |
| 1-(3-methoxyphenyl)imidazolidin-2-one (Control) | 22 | 65.2 | Rapid O-demethylation via CYP2D6/3A4 |
References
-
ResearchGate, "Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands", [Link]
-
RSC Publishing, "Acid-mediated topological control in a functionalized foldamer", [Link]
